molecular formula C12H12ClNS B2750662 3-(Phenylsulfanyl)aniline hydrochloride CAS No. 92902-55-1

3-(Phenylsulfanyl)aniline hydrochloride

Cat. No.: B2750662
CAS No.: 92902-55-1
M. Wt: 237.75
InChI Key: JBNPXZDDLIRRTF-UHFFFAOYSA-N
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Description

3-(Phenylsulfanyl)aniline hydrochloride is an organic compound with the molecular formula C12H12ClNS. It is a derivative of aniline, where a phenylsulfanyl group is attached to the third position of the aniline ring. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylsulfanyl)aniline hydrochloride typically involves the reaction of 3-nitroaniline with thiophenol in the presence of a reducing agent. The nitro group is first reduced to an amino group, followed by the formation of the phenylsulfanyl group. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Phenylsulfanyl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced derivatives of the parent compound.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

3-(Phenylsulfanyl)aniline hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Phenylsulfanyl)aniline hydrochloride involves its interaction with various molecular targets. The phenylsulfanyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The amino group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

    Aniline: The parent compound, which lacks the phenylsulfanyl group.

    Phenylsulfanylbenzene: Similar structure but without the amino group.

    3-(Phenylsulfanyl)benzoic acid: Contains a carboxyl group instead of an amino group.

Uniqueness: 3-(Phenylsulfanyl)aniline hydrochloride is unique due to the presence of both the phenylsulfanyl and amino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-phenylsulfanylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NS.ClH/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11;/h1-9H,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNPXZDDLIRRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC(=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92902-55-1
Record name 3-(phenylsulfanyl)aniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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